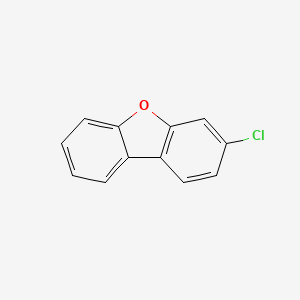

3-Chlorodibenzofuran

Description

Contextualization within Polychlorinated Dibenzofurans (PCDFs) Research

Polychlorinated dibenzofurans (PCDFs) are a family of 135 structurally related chemical compounds, known as congeners. cdc.govcdc.gov These compounds consist of a dibenzofuran (B1670420) core with one to eight chlorine atoms attached. cdc.govcdc.gov PCDFs are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and combustion processes. govinfo.govcdc.govresearchgate.net These include the manufacturing of certain chemicals like polychlorinated biphenyls (PCBs) and some pesticides, the bleaching of paper pulp with chlorine, and the incineration of municipal and industrial waste. cdc.govnih.govpsu.edu

3-Chlorodibenzofuran is a monochlorinated dibenzofuran, meaning it has a single chlorine atom attached to the dibenzofuran structure. While much of the focus in PCDF research has been on the highly toxic congeners with chlorine atoms at the 2, 3, 7, and 8 positions, studying less chlorinated congeners like this compound is also important for a comprehensive understanding of the entire class of compounds. cdc.govgovinfo.gov Research on specific congeners helps to elucidate structure-activity relationships, which are crucial for predicting the toxicity of the vast number of PCDF congeners for which limited toxicological data exist.

Significance in Environmental Contamination Studies

The release of PCDFs, including this compound, into the environment is a significant concern due to their persistence, bioaccumulation, and toxicity. ontosight.aitpsgc-pwgsc.gc.ca They are found in various environmental compartments, including air, water, soil, and sediment. cdc.gov Due to their low water solubility and high affinity for organic matter, they tend to bind to soil and sediment particles. cdc.govcdc.gov

Atmospheric deposition is a major pathway for the widespread distribution of these compounds. cdc.gov Once in the environment, they can enter the food chain. govinfo.govtpsgc-pwgsc.gc.ca Animals, particularly those with high-fat content, can accumulate PCDFs from their diet, leading to biomagnification, where concentrations increase at higher trophic levels. cdc.govgovinfo.gov Consequently, human exposure to PCDFs primarily occurs through the consumption of contaminated foods such as meat, dairy products, and fish. govinfo.govtpsgc-pwgsc.gc.ca

Monitoring the levels of specific congeners like this compound in environmental samples and in the food chain is essential for assessing the extent of contamination and the potential risks to both wildlife and human populations.

Relevance in Mechanistic Toxicology and Risk Assessment

The toxicity of PCDFs is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a protein found in the cells of most vertebrates. iarc.freaht.org Binding of a PCDF congener to the AhR initiates a cascade of events that can lead to a wide range of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity. eaht.org

The potency of a particular PCDF congener to elicit these toxic effects is related to its ability to bind to the AhR. The World Health Organization (WHO) has developed a system of Toxic Equivalency Factors (TEFs) to simplify the risk assessment of complex mixtures of dioxin-like compounds, including PCDFs. cdc.gov This approach assigns a TEF value to each congener relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While this compound is not one of the most potent congeners, studies on its mutagenicity and metabolic activation provide valuable information for understanding the broader toxicological profile of PCDFs. nih.gov

Research has shown that this compound is mutagenic and can be metabolically activated by enzymes in the liver. nih.gov This suggests that even less chlorinated congeners can pose a health risk. nih.gov Such mechanistic studies are vital for refining risk assessments and for understanding the potential for harm from exposure to complex environmental mixtures of PCDFs.

Overview of Current Research Gaps and Future Directions

Despite decades of research, significant knowledge gaps remain regarding this compound and other PCDF congeners. The Agency for Toxic Substances and Disease Registry (ATSDR) has identified a need for more comprehensive information on the health effects of many CDF congeners. cdc.gov

Future research should focus on several key areas:

Comprehensive Toxicity Profiling: There is a need for more detailed toxicological data on individual PCDF congeners, including this compound, to improve the accuracy of TEF values and risk assessments. cdc.gov

Mixture Toxicology: Humans and wildlife are exposed to complex mixtures of PCDFs and other dioxin-like compounds. cdc.gov Understanding the combined effects of these mixtures is a critical area for future research.

Environmental Fate and Transport: More research is needed to fully understand the environmental behavior of individual congeners, including their degradation rates and transport mechanisms in different environmental compartments. cdc.gov

Bioremediation: Developing effective and environmentally friendly methods for cleaning up PCDF-contaminated sites is a priority. Research into microbial degradation of PCDFs, including the role of specific bacteria in breaking down compounds like this compound, holds promise for bioremediation strategies. jst.go.jp

Human Exposure Monitoring: Continued monitoring of PCDF levels in human populations is necessary to track exposure trends and the effectiveness of regulatory actions. cdc.gov

Addressing these research gaps will enhance our ability to protect human and environmental health from the adverse effects of this compound and other polychlorinated dibenzofurans.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOZMMAURMEVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017149 | |

| Record name | 3-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25074-67-3 | |

| Record name | 3-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25074-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025074673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PI7K19TKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Occurrence of 3 Chlorodibenzofuran

De Novo Synthesis Mechanisms

De novo synthesis is defined as the formation of PCDFs from a carbon matrix in the presence of a chlorine source and oxygen, typically at temperatures between 200°C and 500°C. dss.go.thresearchgate.net This process is a significant source of PCDF emissions from facilities like municipal waste incinerators, where particulate organic carbon in fly ash reacts with inorganic chlorides. dss.go.thnih.gov The de novo synthesis is essentially a breakdown reaction of the carbon matrix, followed by chlorination and oxidation to form the dibenzofuran (B1670420) structure. dss.go.th

High-Temperature Homogeneous Reactions

At temperatures above 500°C, PCDFs can form through gas-phase reactions involving radical intermediates. researchgate.net A primary pathway is the condensation of chlorophenoxy radicals (CPRs). For instance, the reaction of two 3-chlorophenol molecules can lead to the formation of various dichlorodibenzofuran (DCDF) isomers. Experimental studies have shown that at high temperatures (approaching 900°C), the distribution of isomers formed is consistent with thermodynamic predictions, where steric hindrance and symmetry in the final product structures govern the relative rates of formation. nih.gov The process involves the initial formation of a dihydroxybiphenyl intermediate, which then undergoes ring closure through the elimination of water to form the furan (B31954) ring.

Heterogeneous Reactions on Surfaces (e.g., Alumina, Transition Metal Oxides, Silica)

The surfaces of fly ash particles provide a catalytic environment for the formation of PCDFs. Fly ash is a complex mixture containing silica (B1680970), alumina, and various transition metal oxides that can facilitate de novo synthesis. researchgate.netcapes.gov.br Copper compounds, in particular, are known to be potent catalysts. These heterogeneous reactions occur at lower temperatures (200-400°C) than homogeneous gas-phase reactions. nih.gov The carbonaceous matrix of the fly ash acts as the carbon source, while inorganic chlorides (like NaCl or CuCl₂) provide the chlorine. The catalytic surfaces of metal oxides promote the chlorination of the carbon structure and the subsequent cyclization reactions that lead to the formation of the PCDF molecule. Studies have demonstrated that the isomer distribution of PCDFs formed via de novo synthesis on fly ash shows little dependency on reaction time or temperature, suggesting a thermodynamically controlled process. nih.gov

Role of Singlet Delta Oxygen (O₂ (¹Δ)) in Formation

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is implicated in the oxidation steps of PCDF formation. It can be generated in thermal and photochemical processes. Singlet oxygen is known to react with furan and aromatic structures through cycloaddition reactions, forming unstable endoperoxide intermediates. academie-sciences.frnih.gov This pathway is a plausible mechanism for the incorporation of the oxygen atom to form the furan ring during the synthesis of dibenzofurans. The reaction of singlet oxygen with chlorinated aromatic precursors adsorbed on surfaces could lead to the formation of an oxygenated intermediate that subsequently cyclizes to form the chlorinated dibenzofuran structure. While direct photolysis is a major degradation pathway for some precursors, reactions involving singlet oxygen represent a potential formation route in complex combustion environments. nih.gov

Hydrogen Atom Shifts and Endoperoxide Formation

The detailed molecular mechanisms of PCDF formation involve complex rearrangements. After the initial coupling of precursor radicals, the resulting intermediate must cyclize. This ring-closure can be facilitated by molecular rearrangements, including hydrogen atom shifts (also known as hydride shifts). byjus.comlibretexts.orgmasterorganicchemistry.com Such shifts can stabilize intermediate structures, like carbocations, lowering the energy barrier for the subsequent reaction steps. libretexts.org For example, an intermediate formed from the coupling of phenoxy radicals may exist in a keto-tautomer form. A hydrogen shift within this intermediate could facilitate the elimination of a water molecule, leading to the formation of the stable aromatic furan ring. nih.gov

The formation of an endoperoxide, likely through the reaction with singlet oxygen as discussed previously, is a key step in the oxidation pathway. nih.govnih.gov This cyclic peroxide is typically unstable and can rearrange, leading to the incorporation of the oxygen atom into the final dibenzofuran structure. The combination of endoperoxide formation followed by intramolecular rearrangements, potentially involving hydrogen shifts, represents a plausible mechanistic pathway for the cyclization step in PCDF synthesis.

Precursor Synthesis Pathways

Precursor synthesis is the formation of PCDFs from chlorinated aromatic compounds that require only one or two reaction steps to transform into the final PCDF structure. nih.govresearchgate.net This pathway is a significant source of PCDF contamination, particularly from the thermal degradation of commercial chemical products. Key precursors include polychlorinated biphenyls (PCBs), chlorophenols, and chlorobenzenes. nih.govwikipedia.orgcdc.gov

The thermal treatment of PCB-contaminated sediments and soils, for example, has been shown to significantly increase the concentration of PCDFs. nih.gov Laboratory pyrolysis experiments confirm that PCBs yield significant amounts of PCDFs through several mechanisms. nih.govresearchgate.net One major pathway involves the intramolecular cyclization of a PCB molecule. This requires the loss of two ortho-chlorine atoms (Cl₂), the loss of an ortho-hydrogen and an ortho-chlorine (HCl) often involving a chlorine shift, or the loss of two ortho-hydrogen atoms (H₂). nih.gov

Chlorophenols are also well-established precursors to PCDFs, particularly in combustion processes and chemical manufacturing. researchgate.netresearchgate.net The pyrolysis of chlorophenols at elevated temperatures leads to complex mixtures of PCDD and PCDF isomers. researchgate.net For instance, the gas-phase formation of dichlorodibenzofurans (DCDFs) has been experimentally demonstrated using 3-chlorophenol as a precursor. nih.gov The reaction proceeds through the formation of chlorophenoxy radicals, which then dimerize and cyclize to form the PCDF structure. The specific isomers formed are dependent on reaction conditions such as temperature. nih.gov

| Precursor Compound | Process | Key Transformation | Resulting Products |

| Polychlorinated Biphenyls (PCBs) | Thermal Degradation / Incineration | Intramolecular Cyclization | Polychlorinated Dibenzofurans (PCDFs) |

| Chlorophenols (e.g., 3-chlorophenol) | Pyrolysis / Combustion | Dimerization and Cyclization | Polychlorinated Dibenzofurans (PCDFs) |

| Chlorobenzenes | Combustion / Pyrolysis | Condensation and Rearrangement | PCDFs and PCDDs |

From Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are a significant source of polychlorinated dibenzofurans (PCDFs), including 3-chlorodibenzofuran, particularly under thermal stress. The formation of PCDFs from PCBs can occur through intramolecular cyclization reactions, which are influenced by the substitution pattern of the PCB molecule.

During the heating of PCBs in the presence of oxygen, oxidation can lead to the formation of hydroxylated PCB intermediates. Specifically, PCBs with chlorine atoms at the 2,2'-positions are less likely to form PCDFs due to steric hindrance. Conversely, PCBs lacking chlorine at one or both ortho positions are more susceptible to oxidation and subsequent cyclization. For instance, the oxidation of a PCB congener with a hydrogen atom at an ortho position can lead to the formation of an o-hydroxyl PCB. This intermediate can then undergo intramolecular cyclization to form a PCDF. The specific isomer of the resulting PCDF is dependent on the chlorine substitution pattern of the parent PCB.

Research has shown that the thermolysis of commercial PCB mixtures, such as Aroclor 1254 and 1260, yields a variety of PCDF isomers, including toxic 2,3,7,8-substituted congeners wikipedia.org. The formation of this compound specifically can arise from the thermal degradation of certain lower-chlorinated PCB congeners. For example, studies on the gas-phase thermal oxidation of 4-chlorobiphenyl have demonstrated the formation of this compound at temperatures as low as 300°C researchgate.net.

The primary reaction pathways for the formation of PCDFs from PCBs involve the loss of ortho-Cl2, ortho-HCl with and without a 2,3-chlorine shift, and to a lesser extent, the loss of ortho-H2 wikipedia.org. These reactions are essentially intramolecular cyclizations that proceed via oxidation to phenolic compounds wikipedia.org.

From Polychlorinated Phenols

Polychlorinated phenols (PCPs) are well-established precursors to the formation of PCDDs and PCDFs, including this compound, particularly during combustion processes. The thermal degradation of chlorophenols can lead to the formation of a complex mixture of PCDF isomers.

The mechanism of PCDF formation from chlorophenols involves the condensation of two chlorophenol molecules or a chlorophenol and a chlorophenate. For the formation of a dibenzofuran structure, at least one of the ortho positions on a chlorophenol molecule must be unsubstituted organic-chemistry.orgnih.gov. The reaction proceeds through the formation of a predioxin-like intermediate which can then rearrange and eliminate water or hydrogen chloride to form the furan ring.

Studies have shown that the pyrolysis of chlorophenols at elevated temperatures results in complex mixtures of PCDD/PCDF congeners nih.gov. The specific isomers formed are not solely determined by the chlorine substitution pattern of the initial chlorophenols, as rearrangements and chlorine migration can occur at high temperatures nih.gov. For instance, the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenolate has been theoretically studied and shown to produce various trichlorinated dibenzo-p-dioxins, illustrating the complexity of these reactions nih.gov. While this study focused on dioxins, similar complex reactions are expected for furan formation. The photolysis of chlorophenols is another potential pathway for the formation of PCDFs in the environment.

From Polychlorinated Diphenyl Ethers

Polychlorinated diphenyl ethers (PCDEs) are structurally similar to PCBs and can also serve as precursors to PCDFs. The formation of PCDFs from PCDEs can occur through photochemical and thermal reactions.

The photolysis of chlorinated diphenyl ethers, particularly those with chlorine substituents in the 2 or 6 positions, can lead to the formation of chlorinated dibenzofurans in yields of about 10% osti.gov. This photocyclization reaction is a significant pathway for the environmental formation of PCDFs from PCDEs researchgate.net. The presence of natural photosensitizers, such as acetone, can enhance the yield of dibenzofuran formation osti.gov. The primary photochemical pathways for PCDEs include photodechlorination, C-O bond photodissociation, and photocyclization to form PCDFs researchgate.net.

Thermal degradation of PCDEs also leads to the formation of PCDFs. The pyrolysis of PCDEs involves ring-closure reactions with the loss of ortho-H2, ortho-HCl, and/or ortho-Cl2 researchgate.net. An ortho-chlorine atom is necessary for both photolytic and pyrolytic formation of PCDFs from PCDEs researchgate.net.

From Polychlorinated Benzenes

Polychlorinated benzenes, such as hexachlorobenzene (HCB), are known to be precursors to PCDFs under certain conditions. HCB was widely used as a fungicide and is also generated as a byproduct in the production of various chlorinated solvents and pesticides nih.govnih.govforestresearch.gov.ukgoogle.com.

The thermal degradation of chlorobenzenes can lead to the formation of both PCDDs and PCDFs mdpi.com. While the specific mechanisms for the formation of this compound from polychlorinated benzenes are not extensively detailed in the provided search results, it is understood that at high temperatures, complex condensation and rearrangement reactions can occur. It has been noted that hepta- and octachlorodibenzofurans are impurities found in technical-grade hexachlorobenzene organic-chemistry.org. The degradation of these higher chlorinated furans could potentially lead to the formation of lower chlorinated congeners like this compound.

From Phenoxy Herbicides

Phenoxy herbicides, particularly those based on chlorophenoxyacetic acids like 2,4-D and 2,4,5-T, have been a significant source of dioxin and furan contamination. Agent Orange, a herbicide mixture used extensively during the Vietnam War, was composed of equal parts 2,4-D and 2,4,5-T and was notably contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) mt.govresearchgate.netwikipedia.orgwikipedia.org.

The manufacturing process of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol and chloroacetic acid wikipedia.org. Under certain reaction conditions, particularly at elevated temperatures, self-condensation of 2,4,5-trichlorophenol can lead to the formation of TCDD healthandenvironment.org. While the primary focus has been on TCDD contamination, the potential for the formation of other PCDDs and PCDFs, including this compound, from the precursor chemicals and during the manufacturing process or thermal degradation of these herbicides exists. The starting material for 2,4-D synthesis is 2,4-dichlorophenol, which is known to form PCDD/Fs upon thermal degradation nih.govgoogle.comresearchgate.net.

Cyclization Reactions (e.g., o-hydroxyl PCBs with dimethyl sulfoxide and potassium hydroxide)

The formation of the dibenzofuran core structure often involves an intramolecular cyclization reaction. In the context of PCDF formation from precursors like PCBs, the generation of an ortho-hydroxylated intermediate is a key step. These hydroxylated PCBs can then undergo cyclization to form the furan ring.

The use of a strong base system like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can promote such cyclization reactions. While specific studies detailing the use of KOH/DMSO for the cyclization of o-hydroxyl PCBs to this compound were not found in the search results, this reagent system is known to be a powerful "superbase" capable of facilitating a variety of intramolecular cyclizations in organic synthesis.

Named reactions such as the Pschorr cyclization and the Smiles rearrangement are also relevant to the synthesis of dibenzofuran structures. The Pschorr reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, often catalyzed by copper wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgthieme.de. This method can be used to form the biaryl linkage necessary for the dibenzofuran skeleton. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could potentially be involved in the cyclization step to form the furan ring from a suitable precursor nih.gov.

Role of Chlorinated Anisidines and Anilines

Chlorinated anilines and anisidines can also serve as precursors for the formation of chlorinated dibenzofurans. These compounds are used in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals, and can be found in the environment as a result of industrial discharges and the degradation of certain herbicides.

The formation of dibenzofurans from these precursors can occur through reactions such as the Ullmann condensation . The Ullmann reaction is a copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. A variation of this, the Ullmann condensation, can be used to form diaryl ethers, which are key intermediates in the synthesis of dibenzofurans. The subsequent cyclization of the diaryl ether can then lead to the formation of the dibenzofuran ring system.

Environmental Sources and Release Mechanisms

The presence of this compound in the environment is attributed to several anthropogenic activities. These sources can be broadly categorized into industrial manufacturing byproducts, high-temperature thermal processes, photochemical reactions, and contamination in commercial products and waste streams.

Industrial Processes and Manufacturing By-products (e.g., PCBs, chlorophenols, herbicides)

The manufacturing of certain chlorinated organic chemicals is a significant source of PCDF formation, including this compound.

Polychlorinated Biphenyls (PCBs): Commercial PCB formulations have been found to contain PCDFs as impurities. The manufacturing process of PCBs can lead to the formation of various PCDF congeners, including monochlorinated dibenzofurans.

Chlorophenols: The production of chlorophenols, which are used as pesticides and wood preservatives, is another key pathway for PCDF generation. In particular, the synthesis of pentachlorophenol (PCP) has been identified as a source of chlorinated dibenzofurans. While higher chlorinated furans are often the major congeners, the formation of less chlorinated forms is also possible. The synthesis of 3-chlorophenol itself involves processes that could potentially lead to the formation of related impurities. wikipedia.org

Herbicides: While specific data on the formation of this compound from the manufacturing of herbicides like 2,4-D is not readily available, the production of many chlorinated herbicides involves chlorophenol precursors. The synthesis of these precursors can generate PCDFs as unintended byproducts.

| Industrial Process | Precursor/Product | Role in this compound Formation |

| PCB Manufacturing | Polychlorinated Biphenyls (PCBs) | Unintentional byproduct and impurity in commercial PCB formulations. epa.gov |

| Chlorophenol Synthesis | Chlorophenols (e.g., Pentachlorophenol) | Unintentional byproduct during the chemical synthesis process. |

Combustion and Pyrolysis Processes (e.g., municipal and industrial incinerators, waste burning)

Incomplete combustion of organic matter in the presence of chlorine is a major source of PCDFs.

Municipal and Industrial Incinerators: The incineration of municipal solid waste and industrial waste is a well-documented source of PCDFs. nih.govscies.org Fly ash from these incinerators has been found to contain a range of PCDF congeners, including monochlorinated dibenzofurans. nih.govepa.gov The composition of the waste, combustion temperature, and the efficiency of emission control devices all influence the amount and type of PCDFs formed. Modern incinerators with advanced flue gas cleaning systems have significantly reduced these emissions. wtert.org

Waste Burning: Uncontrolled burning of waste, such as in open barrels or landfills, can also release PCDFs into the atmosphere. The conditions in such fires are often conducive to the formation of these toxic compounds.

| Combustion Source | Typical Feedstock | PCDF Presence |

| Municipal Waste Incinerators | Household and commercial waste | Detected in fly ash and flue gas. nih.govepa.gov |

| Industrial Waste Incinerators | Chemical and manufacturing waste | Emissions can contain a variety of PCDFs. nih.goveuropa.eu |

Photolysis of Chlorinated Precursors

Sunlight can play a role in both the formation and degradation of PCDFs in the environment. The photolytic degradation of higher chlorinated dibenzofurans can lead to the formation of less chlorinated congeners, including monochlorodibenzofurans. This process involves the removal of chlorine atoms from the dibenzofuran structure under the influence of ultraviolet radiation.

Chlorine Bleaching at Paper and Pulp Mills

The use of chlorine for bleaching wood pulp in the paper and pulp industry is another significant historical and, to a lesser extent, current source of chlorinated organic compounds, including PCDFs. nih.gov The reaction of chlorine with lignin (B12514952) and other organic compounds in the pulp can generate a variety of chlorinated compounds that are discharged in the mill's effluent. nih.goverpublication.orgcibtech.org Regulatory changes and the adoption of alternative bleaching technologies have led to a reduction in PCDF emissions from this sector. nih.gov

Contaminant in Chemical Products

Beyond being byproducts of their initial manufacturing, PCDFs can persist as contaminants in final chemical products. For instance, historical formulations of PCBs and certain chlorophenol-based pesticides contained measurable levels of PCDFs. While specific data for this compound as a contaminant in a wide range of chemical products is limited, its presence is plausible in any product derived from or contaminated with PCDF-containing precursors.

Presence in Municipal Yard Waste Compost

There is a lack of specific scientific data confirming the presence of this compound in municipal yard waste compost. While yard waste can contain residues of pesticides, and the composting process involves microbial degradation, the formation or persistence of this compound in this specific matrix has not been widely reported in the available literature.

Environmental Fate and Transport of 3 Chlorodibenzofuran

Persistence and Stability in Environmental Matrices

3-Chlorodibenzofuran, a member of the polychlorinated dibenzofurans (PCDFs) family, exhibits significant persistence in the environment. ijomeh.eutpsgc-pwgsc.gc.ca Like other PCDFs, its stability is influenced by the degree of chlorination, with higher chlorinated congeners being particularly resistant to degradation. cdc.gov These compounds degrade slowly in air, water, and soil. cdc.gov

In the atmosphere, the primary degradation process for PCDFs is the reaction with hydroxyl radicals. cdc.gov The estimated lifetime for this process is greater than 10 days, and this duration increases with the number of chlorine atoms on the molecule. cdc.gov This allows for the potential for long-distance transport in the air. cdc.gov Direct photolysis, or degradation by sunlight, is also an important degradation pathway for PCDFs. cdc.gov However, photochemical dechlorination of some PCDF congeners preferentially occurs at positions other than the 2,3,7,8-positions, which are of high toxicological concern. nih.gov

In aquatic environments, significant loss of PCDFs through chemical reactions, including photolysis or biodegradation, has not been observed. cdc.gov They are largely partitioned to particulate matter and settle into the sediment, which acts as a major environmental sink. cdc.gov Studies on the biodegradation of this compound specifically have shown that while it can be transformed by certain bacteria, such as Sphingomonas sp. strain HH19k, the process can be limited by its low bioavailability when sorbed to materials like soil or sediment. asm.org

In soil, PCDFs are very persistent. cdc.gov Biodegradation occurs slowly for the more highly chlorinated congeners. cdc.gov While aerobic degradation is generally slow, there is potential for reductive dechlorination under anaerobic conditions, though this is also a slow process. nih.gov The strong adsorption of these compounds to soil particles further limits their degradation and mobility. cdc.gov

Mobility and Distribution in Soil and Aquatic Systems

The mobility of this compound in soil and aquatic systems is generally low due to its physical and chemical properties. cdc.gov PCDFs, as a class, have large soil adsorption coefficients (Koc), indicating they bind strongly to soil and sediment. cdc.gov This strong adsorption results in very little vertical movement, or leaching, into groundwater. cdc.gov

The distribution of PCDFs in aquatic environments is dominated by their tendency to adsorb to suspended solids and sediment. tpsgc-pwgsc.gc.cacdc.gov Their low water solubility means only a small fraction will be present in a dissolved state in the water column. nih.gov Consequently, sediment is considered the ultimate sink for PCDFs in aquatic systems. cdc.gov

Volatilization, the process of a chemical moving from water or soil into the air, can be a relevant fate process for some PCDFs. nih.gov However, the strong adsorption to soil and sediment is expected to reduce the rate of volatilization from these matrices. nih.gov For less chlorinated PCDFs, volatilization from water back into the atmosphere is possible. nih.gov

Bioaccumulation and Bioconcentration in Organisms

Bioaccumulation is the process where a substance builds up in a living organism from all sources, including food and the surrounding environment. alloprof.qc.caepa.gov Bioconcentration specifically refers to the uptake from the surrounding environment, like water. alloprof.qc.caepa.gov this compound, like other PCDFs, has a tendency to bioaccumulate in organisms. tpsgc-pwgsc.gc.cacdc.govcdc.gov This is largely due to its lipophilic (fat-loving) nature. cdc.govwikipedia.org

The high lipid solubility of PCDFs is a key factor in their accumulation in the fatty tissues of organisms. cdc.govwho.int Once absorbed, these compounds tend to distribute and accumulate in tissues with high lipid content. cdc.gov Studies on various PCDF congeners have shown the highest concentrations are typically found in adipose (fat) tissue, followed by the liver, muscle, and kidney. cdc.govcdc.gov On a lipid-adjusted basis, the liver can show significantly higher concentrations compared to other tissues, indicating specific retention mechanisms. cdc.gov

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. alloprof.qc.cavajiramandravi.comcimi.org Persistent and lipophilic compounds like this compound are prone to biomagnification. ijomeh.eucimi.org The process begins when the compound is absorbed by organisms at the bottom of the food web, such as phytoplankton. cimi.org These organisms are then consumed by primary consumers, and the compound is transferred up the food chain, with its concentration increasing at each trophic level. vajiramandravi.comcimi.org

Studies have demonstrated the biomagnification of PCDFs in both aquatic and terrestrial food chains. cdc.gov However, some research has indicated that while the total concentration of certain PCDF congeners may decrease with increasing trophic level, the toxic equivalent (TEQ) concentration can increase. cdc.gov This highlights the complex nature of PCDF biomagnification. cdc.gov The primary route of human exposure to these compounds is through the ingestion of contaminated foods, particularly those high in fat such as meat, fish, and dairy products. tpsgc-pwgsc.gc.cacdc.gov

Long-Range Environmental Transport

The persistence and semi-volatile nature of certain PCDF congeners, including the less chlorinated ones, make them susceptible to long-range environmental transport. cdc.govcdc.govwho.int These compounds can be transported over long distances in the atmosphere, leading to their presence in remote areas far from their original sources. cdc.govwho.int

In the atmosphere, PCDFs can exist in both the vapor phase and adsorbed to particulate matter. cdc.gov The distribution between these two phases depends on factors like the degree of chlorination and ambient temperature. cdc.gov The atmospheric lifetime of PCDFs, which can exceed 10 days, is sufficient for them to be transported across continents. cdc.gov Wet and dry deposition are the primary mechanisms for removing these compounds from the atmosphere and depositing them onto soil and water surfaces. cdc.gov The presence of PCDFs in remote locations like the Arctic is evidence of their capacity for long-range transport. cdc.govwho.int

Degradation and Transformation Research of 3 Chlorodibenzofuran

Microbial Biodegradation Pathways

The microbial breakdown of persistent organic pollutants like 3-Chlorodibenzofuran (3-CDBF) is a critical area of environmental research. Bacteria, in particular, have evolved sophisticated enzymatic systems to cleave the stable chemical structures of such compounds, often using them as a source of carbon and energy. The primary mechanism for initiating the degradation of dibenzofuran (B1670420) and its chlorinated derivatives under aerobic conditions is through specific oxidative pathways.

Under aerobic conditions, bacteria employ oxygenase enzymes to initiate the breakdown of aromatic compounds. For biaryl ethers like dibenzofurans, a lateral dioxygenation similar to that for biphenyl (B1667301) is not an effective degradation strategy. nih.gov Instead, a specialized enzymatic attack is required to cleave the highly stable ether bond, which is the key to mineralizing the compound. nih.gov

The crucial first step in the aerobic bacterial degradation of dibenzofuran and its chlorinated analogues is angular dioxygenation. tandfonline.com This reaction involves the enzymatic incorporation of both atoms of a dioxygen molecule at the angular position (the carbon atom carrying the ether bond, C4a) and an adjacent carbon atom (C4). nih.govtandfonline.comasm.org This attack results in the formation of a highly unstable dihydroxy-hemicetal intermediate. nih.govtandfonline.com This intermediate spontaneously rearranges, leading to the cleavage of the ether bond and the formation of a trihydroxylated biphenyl derivative. nih.govd-nb.info This initial cleavage is the rate-limiting step and the most significant barrier to the degradation of the dibenzofuran structure. nih.gov

The angular dioxygenation reaction is catalyzed by specific multi-component enzymes known as angular dioxygenases, which are Rieske non-heme iron oxygenases. tandfonline.com Several bacterial strains capable of degrading chlorinated dibenzofurans possess genes for these enzymes. nih.gov

Notably, Rhodococcus sp. strain HA01, which can utilize dibenzofuran as its sole carbon source, has been found to possess two distinct gene clusters encoding for angular dioxygenases: dbfA1A2 and dfdA1A2A3A4. nih.govasm.orgnih.gov While both enzyme systems catalyze the angular dioxygenation of the parent compound dibenzofuran, they exhibit complementary substrate specificity for its chlorinated derivatives. asm.orgnih.gov

The DfdA dioxygenase system in strain HA01, which shares a high similarity to the enzyme from Terrabacter sp. strain YK3, is effective in transforming 3-CDBF. nih.govasm.orgnih.gov In contrast, the DbfA dioxygenase in the same strain shows negligible activity towards 3-CDBF but is active against 2-chlorodibenzofuran. asm.orgnih.gov The co-expression of these two functionally distinct angular dioxygenases provides the bacterium with enhanced metabolic versatility, allowing for the efficient degradation of a wider range of chlorinated dibenzofurans. asm.orgnih.gov The genes for these enzymes have been identified on self-transmissible plasmids in some Rhodococcus species, suggesting a mechanism for the environmental dissemination of these degradative capabilities. researchgate.net

| Bacterial Strain | Key Dioxygenase(s) | Reference |

|---|---|---|

| Rhodococcus sp. strain HA01 | DfdA, DbfA | nih.govasm.orgnih.gov |

| Pseudomonas sp. strain HH69 | Dibenzofuran dioxygenase | nih.gov |

| Sphingomonas sp. strain RW16 | Initial dioxygenase | nih.gov |

| Sphingomonas wittichii RW1 | Dibenzofuran dioxygenase | nih.gov |

Following the initial angular dioxygenation of 3-CDBF and the cleavage of the ether bond, specific hydroxylated intermediates are formed. The degradation of 3-CDBF by a mutant of Pseudomonas sp. strain HH69, which was deficient in a subsequent metabolic step, led to the accumulation of two key intermediates: 4'-chloro-2,2',3-trihydroxybiphenyl and 4-chloro-2,2',3-trihydroxybiphenyl. nih.gov The formation of these two isomers indicates that the initial enzymatic attack can occur on either the chlorinated or the non-chlorinated ring of the 3-CDBF molecule. nih.gov

These chlorotrihydroxybiphenyls are then further metabolized. Crude extracts from the wild-type Pseudomonas sp. HH69 were shown to transform 4'-chloro-2,2',3-trihydroxybiphenyl into 4-chlorosalicylate and 4-chloro-2,2',3-trihydroxybiphenyl into salicylate (B1505791). nih.gov Similarly, Rhodococcus sp. strain HA01 transforms 3-CDBF into 4-chloro-2,2′,3-trihydroxybiphenyl, which is then converted to 4-chlorosalicylate as a major end product. nih.govnih.gov The concerted action of a bacterial consortium consisting of Sphingomonas sp RW16 and Pseudomonas sp RW10 also showed the degradation of this compound to the end product 4-chlorosalicylate. nih.gov

| Parent Compound | Bacterial Strain | Intermediate(s) | End Product(s) | Reference |

|---|---|---|---|---|

| This compound | Pseudomonas sp. HH69 | 4'-chloro-2,2',3-trihydroxybiphenyl, 4-chloro-2,2',3-trihydroxybiphenyl | 4-Chlorosalicylate, Salicylate | nih.gov |

| This compound | Rhodococcus sp. HA01 | 4-chloro-2,2',3-trihydroxybiphenyl | 4-Chlorosalicylate | nih.govnih.gov |

| This compound | Sphingomonas sp. RW16 | Chlorotrihydroxybiphenyl | 4-Chlorosalicylate | nih.gov |

The regioselectivity of the initial dioxygenase attack—that is, which of the two aromatic rings is targeted—is a critical factor in the degradation of chlorinated dibenzofurans and varies between different bacterial strains and their enzymes.

Some bacteria exhibit a non-selective attack. For instance, Sphingomonas sp. strain HH69 and S. wittichii RW1 attack both the chlorinated and non-substituted aromatic rings of 3-CDBF, leading to the formation of two different chlorotrihydroxybiphenyl isomers and, subsequently, both salicylate and 4-chlorosalicylate. nih.govnih.gov

In contrast, other enzymes show significant regioselectivity. The DfdA dioxygenase from Rhodococcus sp. strain HA01 preferentially attacks the non-substituted aromatic nucleus of 3-CDBF. nih.gov This selective attack leads primarily to the formation of 4-chloro-2,2′,3-trihydroxybiphenyl and ultimately 4-chlorosalicylate. nih.gov

The substrate specificity of these enzymes is also noteworthy. As observed in Rhodococcus sp. strain HA01, the DfdA enzyme is capable of rapidly transforming 3-CDBF, while the DbfA enzyme has negligible activity against it but can transform 2-chlorodibenzofuran. nih.govasm.orgnih.gov This complementary activity allows the organism to efficiently degrade a broader spectrum of chlorinated pollutants. asm.orgnih.gov

The chlorotrihydroxybiphenyl intermediates formed after the initial angular dioxygenation are funneled into a degradation pathway analogous to that of biphenyl. nih.govd-nb.info The next step involves the cleavage of the hydroxylated aromatic ring by a 2,2',3-trihydroxybiphenyl dioxygenase, which is a type of extradiol dioxygenase. nih.govtandfonline.com This reaction is known as meta-cleavage and results in the formation of a yellow-colored ring-fission product, specifically a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.govd-nb.info

This meta-cleavage product is then subjected to hydrolysis by a hydrolase enzyme. tandfonline.comd-nb.info The hydrolysis cleaves the molecule, yielding a chlorosalicylate (such as 4-chlorosalicylate) and 2-hydroxypenta-2,4-dienoate. tandfonline.comnih.gov The 2-hydroxypenta-2,4-dienoate can serve as a growth substrate for the bacteria, while the chlorosalicylate can be further degraded by the same or other bacteria in a consortium, eventually leading to the complete mineralization of the original compound into carbon dioxide, water, and chloride ions. nih.gov

Angular Dioxygenation (attack at ether bond-carrying carbon and adjacent carbon)

Anaerobic Reductive Dechlorination

Under anaerobic conditions, a different microbial process, known as reductive dechlorination, can occur. This process involves the removal of chlorine atoms from the aromatic structure, which is a critical first step in the degradation of chlorinated aromatic compounds. While specific studies focusing solely on the anaerobic reductive dechlorination of this compound are limited, research on related polychlorinated dibenzofurans (PCDFs) provides valuable insights.

Anaerobic enrichment cultures from contaminated sediments have been shown to dechlorinate various PCDF congeners. nih.gov For instance, 1,2,3,4-tetrachlorodibenzofuran (B1201123) is dechlorinated to tri- and di-chlorodibenzofurans, and eventually to 4-monochlorodibenzofuran. nih.gov This stepwise removal of chlorine atoms suggests that this compound could potentially be a product of the dechlorination of more highly chlorinated dibenzofurans. The process is often slow and can be influenced by the presence of co-substrates. nih.gov The cessation of dechlorination can sometimes be attributed to the accumulation of daughter congeners that are resistant to further dechlorination by the existing microbial community. oup.com The thermodynamic favorability of reductive dechlorination suggests it can be coupled to energy production and microbial growth in some anaerobic bacteria. nih.gov

Fungal Oxidation (Cytochrome P-450, Lignin (B12514952) Peroxidases, Laccases)

Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that can degrade a wide range of persistent organic pollutants, including compounds structurally similar to this compound. These enzymes, which include cytochrome P-450 monooxygenases, lignin peroxidases (LiPs), and laccases, have broad substrate specificity. csic.esmdpi.comnih.gov

Cytochrome P-450: These intracellular enzymes can be involved in the initial oxidation of aromatic compounds. csic.es

Lignin Peroxidases (LiPs): These heme-containing enzymes generate highly reactive radicals that can oxidize non-phenolic aromatic structures, which are typically resistant to degradation. mdpi.comnih.gov

Laccases: These multi-copper oxidases can oxidize phenolic compounds and, in the presence of redox mediators, can also oxidize non-phenolic compounds. csic.esnih.govresearchgate.net The oxidation of a non-phenolic lignin model compound has been demonstrated for several fungal laccases in the presence of mediators. nih.gov

While direct evidence for the degradation of this compound by these specific fungal enzymes is not extensively detailed in the provided search results, the known capabilities of these enzymatic systems in degrading other persistent aromatic hydrocarbons strongly suggest their potential involvement in its transformation. csic.es

Chemical Degradation Processes (Excluding Basic Properties)

Information regarding the specific chemical degradation processes of this compound, excluding its basic properties, was not found in the provided search results.

Photolytic Degradation Studies

The photochemical transformation of chlorinated dibenzofurans, including this compound, is a significant process influencing their environmental persistence. Studies on the photolytic degradation of these compounds reveal that their breakdown is influenced by several factors, including the degree of chlorination, the solvent medium, and the wavelength of light.

Research indicates that the rate of photolysis for polychlorinated dibenzofurans (PCDFs) generally decreases as the number of chlorine atoms increases. researchgate.netresearchgate.net However, there are exceptions to this trend. researchgate.netresearchgate.net The process often involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.netcsbsju.edu This reaction is more efficient in the presence of a hydrogen-donating solvent. researchgate.netcdc.gov

Direct photolysis is considered an important degradation pathway for chlorinated dibenzofurans. cdc.gov The photolytic process involves the dechlorination of the compounds when exposed to ultraviolet (UV) light, a reaction that is most efficient in the presence of hydrogen donors. cdc.gov While laboratory studies using UV lamps demonstrate this degradation, photolysis under natural sunlight also occurs, albeit at a considerably slower rate, reflecting the lower intensity of high-energy UV radiation in sunlight. researchgate.netresearchgate.net For instance, photolysis half-lives measured in the laboratory with 300 nm UV light can be in the range of minutes, while in sunlight they can extend to many hours. researchgate.netresearchgate.net

The environmental medium plays a crucial role in the photodegradation process. In aquatic environments, the presence of naturally occurring substances, such as dissolved organic matter, can act as sensitizers, potentially enhancing the rate of photolysis compared to rates in pure water. csbsju.edu Studies on various PCDF congeners have shown that reductive dechlorination, carbon-oxygen bond cleavage, and hydroxylation are all potential transformation pathways in natural water. csbsju.edu For less chlorinated dibenzofurans, reductive dechlorination would lead to the formation of dibenzofuran.

Table 1: Photolysis of Selected PCDF Congeners Under Midsummer Sunlight

| Compound | Medium | Rate Constant (k) (d⁻¹) | Half-life (t½) (days) |

|---|---|---|---|

| 2,3,7,8-T4CDF | Distilled Water/Acetonitrile | 0.11 ± 0.01 | 6.3 |

| Natural Lake Water | 0.58 ± 0.05 | 1.2 | |

| 2,3,4,7,8-P5CDF | Distilled Water/Acetonitrile | 0.015 ± 0.007 | 46.2 |

| Natural Lake Water | 3.6 ± 0.3 | 0.2 |

Data sourced from a study on the aquatic photochemistry of PCDF congeners. csbsju.edunih.gov

The photoproducts of PCDF photolysis often include lower chlorinated congeners. For example, the photolysis of 2,3,4,7,8-P5CDF in lake water has been shown to produce various tetrachlorodibenzofuran isomers. csbsju.edunih.gov Similarly, the photolysis of a tetrachlorodibenzofuran resulted in the detection of a trichlorodibenzofuran. csbsju.edunih.gov These findings support the mechanism of reductive dechlorination. Furthermore, the detection of hydroxylated, dechlorinated compounds suggests that other degradative pathways, such as C-O bond cleavage followed by hydroxylation, are also at play. csbsju.edunih.gov

Toxicological Research and Mechanisms of 3 Chlorodibenzofuran

Comparative Toxicity Studies with other PCDFs and Dioxin-like Compounds (DLCs)

The toxicity of individual PCDF congeners and other DLCs is often expressed relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), through the use of Toxic Equivalency Factors (TEFs). cdc.govtpsgc-pwgsc.gc.ca TCDD is assigned a TEF of 1.0. eaht.orgnih.gov The TEF approach allows for the assessment of the combined toxicity of complex mixtures of these compounds found in the environment. cdc.gov

The potencies of different DLCs vary depending on the pattern of chlorine substitution, with compounds having chlorine atoms at positions 2, 3, 7, and 8 being generally more toxic. cdc.gov While 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-pentaCDF) is considered the most toxic PCDF congener, the toxicity of monochlorinated dibenzofurans like 3-CDF is significantly lower. cdc.govwho.int In one study, 3-chlorodibenzofuran did not induce aryl hydrocarbon hydroxylase (AHH) or ethoxyresorufin-O-deethylase (EROD) enzyme activities, which are common biomarkers for dioxin-like toxicity. who.int

The World Health Organization (WHO) has established TEF values for various dioxin-like compounds. pops.intfood.gov.uk For instance, the TEF for 2,3,7,8-Tetrachlorodibenzofuran is 0.1. nih.gov While a specific WHO TEF for this compound is not consistently reported alongside the more toxic 2,3,7,8-substituted congeners, its toxic potential is acknowledged to be low. eaht.orgpops.intfood.gov.uk Some research has assigned a TEF of 1 to this compound for modeling purposes, though this is not a universally accepted value for risk assessment. eaht.org

| Compound | WHO 1998 TEF Value | WHO 2005 TEF Value |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | 1 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.5 | 0.3 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.05 | 0.03 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0001 | 0.0003 |

| Octachlorodibenzofuran (OCDF) | 0.0001 | 0.0003 |

Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methods used to predict the toxicity of chemicals based on their molecular structure. scholarsresearchlibrary.comresearchgate.net These models correlate variations in biological activity with changes in calculated molecular features, known as descriptors. scholarsresearchlibrary.com

In QSTR studies of polychlorinated aromatic compounds, including PCDFs, various molecular descriptors are calculated to represent the physicochemical properties of the molecules. scholarsresearchlibrary.com A study involving 74 polychlorinated aromatic compounds, including this compound, identified several descriptors that contribute to toxicity. scholarsresearchlibrary.com

Descriptors found to have a positive correlation with toxicity include:

Polarizability: A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

SP-7 and ETA_Epsilon_5: These are topological descriptors that encode information about the molecular structure and electronic environment. scholarsresearchlibrary.com

Conversely, other descriptors were found to contribute negatively to toxicity. scholarsresearchlibrary.com These findings help in understanding the structural features that influence the toxic potential of these compounds. scholarsresearchlibrary.com

| Molecular Descriptor | Contribution to Toxicity |

|---|---|

| Polarizability | Positive |

| SP-7 | Positive |

| ETA_Epsilon_5 | Positive |

| GRAVH_3 | Positive |

| MOMI-R | Positive |

| MaxHBint5 | Negative |

| ETA_dApha_B | Negative |

| ETA_Epsinlon-2 | Negative |

| n5Ring | Negative |

| GRAV_2 | Negative |

The Genetic Function Algorithm (GFA) is a statistical modeling technique used in QSTR to build predictive models. scholarsresearchlibrary.comresearchgate.net GFA is an evolutionary algorithm that mimics the principles of genetics and natural selection to select the most relevant molecular descriptors and construct high-quality predictive models. scholarsresearchlibrary.comnih.gov A key advantage of GFA is its ability to generate multiple models, allowing for a more comprehensive analysis of the structure-toxicity relationship. scholarsresearchlibrary.com In a study on PCDFs, GFA was used to develop a QSTR model with high statistical significance, demonstrating its effectiveness in this area of research. researchgate.netresearchgate.net

To ensure the reliability and predictive power of a QSTR model, rigorous validation is essential. researchgate.netscielo.brscribd.com Several techniques are employed for this purpose:

Leave-one-out (LOO) cross-validation: This internal validation method involves removing one compound from the training set at a time, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. scielo.br This process is repeated for all compounds in the training set to assess the model's robustness. researchgate.netscielo.br

External validation: This is a crucial step where the model's predictive ability is tested on an independent set of compounds (the test set) that were not used in the model's development. researchgate.netnih.gov A high predictive correlation for the external set indicates a generalizable model. researchgate.net

Y-randomization: This technique involves randomly shuffling the biological activity data (the Y-variable) while keeping the molecular descriptors (the X-variables) unchanged. scielo.brscribd.com New QSTR models are then built with the randomized data. A valid model should have very low correlation coefficients for the randomized models, confirming that the original model is not due to chance correlation. researchgate.netscielo.br

Applicability Domain (AD): The AD defines the chemical space for which the model can make reliable predictions. researchgate.netresearchgate.net It ensures that the model is only used for compounds that are similar to those in the training set. researchgate.net

A QSTR study on PCDFs successfully employed these validation techniques to confirm the accuracy and predictive capability of the developed model. researchgate.netresearchgate.net

Mechanisms of Metabolic Activation and Biotransformation

The biotransformation of xenobiotics, or foreign compounds, is a critical process that determines their toxicity and elimination from the body. mdpi.com This process typically occurs in two phases, with Phase I reactions introducing or exposing functional groups, often through oxidation, reduction, or hydrolysis. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the Phase I metabolism of a vast array of compounds, including drugs and environmental pollutants. nih.gov The liver is the primary site of CYP-mediated metabolism. nih.gov

The metabolism of some PCDFs is known to be mediated by specific CYP enzymes. For instance, the metabolism of 3-aminodibenzofuran (B1200821) involves oxidation by cytochrome P450 enzymes to form a hydroxylamine, which is a step in its metabolic activation. researchgate.net While the specific role of cytochrome P-448 and P-450 in the direct metabolism of this compound is not extensively detailed in the provided search results, the general involvement of CYPs in the biotransformation of related compounds is well-established. nih.govresearchgate.netkyushu-u.ac.jp For example, certain cytochrome P450 enzymes are responsible for the 3-hydroxylation of some compounds. kyushu-u.ac.jp The induction of CYP1A1 is a well-known effect of dioxin-like compounds that bind to the Ah receptor. iarc.fr

Activation by Cytosolic and Microsomal Fractions

The biological activity and potential toxicity of this compound (3-CDF), like many halogenated aromatic hydrocarbons, can be significantly influenced by metabolic processes within the body. cdc.gov Metabolic activation is a critical step that can convert a relatively inert parent compound into more reactive metabolites. nih.gov This bioactivation is primarily carried out by enzymes located in specific cellular compartments.

Research indicates that the activation of related compounds, such as 3-aminodibenzofuran, involves oxidation by cytochrome P450 (P450) enzymes. researchgate.net These enzymes are predominantly found in the microsomal fraction of cells, particularly in the liver. oup.commdpi.com The microsomal fraction contains the smooth endoplasmic reticulum, which is rich in P450 enzymes responsible for phase I metabolism of xenobiotics. mdpi.comacs.org The resulting oxidized metabolites, such as hydroxylated intermediates, can be more chemically reactive than the original compound. researchgate.net While direct studies on 3-CDF are limited, the established pathways for similar aromatic amines and dibenzofurans suggest that P450 enzymes within the microsomal fraction are key mediators of its activation. researchgate.netjci.org

Aryl Hydrocarbon Hydroxylase (AHH) Induction and Activity

A hallmark of toxicity for many chlorinated dibenzofurans is their ability to induce the activity of xenobiotic-metabolizing enzymes, notably Aryl Hydrocarbon Hydroxylase (AHH). iarc.frnih.gov AHH activity is primarily associated with cytochrome P450 enzymes from the CYP1A subfamily, such as CYP1A1 and CYP1B1. acs.orgiarc.fr

The mechanism of induction is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cell's cytosol. iarc.frnih.govwikipedia.org The process unfolds as follows:

Ligand Binding : 3-CDF, as a halogenated dibenzofuran (B1670420), can enter the cell and bind to the AhR. iarc.friarc.fr

Nuclear Translocation : This binding event causes a conformational change in the AhR complex, leading to its translocation from the cytoplasm into the nucleus. iarc.frnih.gov

Dimerization : Inside the nucleus, the ligand-bound AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govwikipedia.org

Gene Transcription : This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes. iarc.fr

Enzyme Induction : Binding to XREs initiates the transcription of various genes, including CYP1A1, which leads to increased synthesis of the AHH enzyme. iarc.frwikipathways.org

Studies on various polychlorinated dibenzofuran (PCDF) congeners confirm their potency as AHH inducers in both animal models and human cell lines. nih.govpsu.edu This induction enhances the metabolism of the compound itself and other xenobiotics, which can lead to either detoxification or the production of more toxic and carcinogenic metabolites. iarc.fr

Molecular Interactions with Biological Receptors

In addition to the well-documented interaction with the AhR, there is evidence that metabolites of chlorinated dibenzofurans can interact with other critical cellular receptors, including the human ketosteroid receptor family. This family includes the androgen receptor (hAR), glucocorticoid receptor (hGR), progesterone (B1679170) receptor (hPR), and mineralocorticoid receptor (hMR), which are vital for regulating diverse physiological processes. nih.govresearchgate.net

In silico molecular docking studies have been conducted to assess the binding patterns of various dioxin-like compounds, including hydroxylated metabolites of chlorodibenzofurans, with these ketosteroid receptors. nih.gov One such study revealed that 3,8-Dihydroxy-2-chlorodibenzofuran, a potential metabolite of chlorinated dibenzofurans, exhibited comparable molecular interactions with ketosteroid receptors when compared to known endocrine disruptors. nih.gov Such interactions are significant as they suggest a potential mechanism for endocrine disruption, where the compound or its metabolites could interfere with normal hormonal signaling. nih.gov

The binding of ligands like 3-CDF and its metabolites to biological receptors is governed by a combination of non-covalent molecular interactions. cambridgemedchemconsulting.com These interactions determine the stability and specificity of the ligand-receptor complex. cambridgemedchemconsulting.com In silico studies analyzing the interaction of chlorodibenzofuran metabolites with ketosteroid receptors have identified several key types of interactions. nih.gov

These predominantly include:

Hydrogen Bonding : The formation of hydrogen bonds between the ligand and amino acid residues in the receptor's binding pocket is a critical factor for affinity. nih.govcambridgemedchemconsulting.com

π–π Stacking : Interactions between the aromatic rings of the dibenzofuran structure and aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the receptor contribute to binding stability. nih.govcambridgemedchemconsulting.com

Hydrophobic Interactions : These are the most common interactions, occurring between the nonpolar regions of the ligand and hydrophobic pockets within the receptor. nih.govbiorxiv.org

Table 1: Key Molecular Interactions of Chlorodibenzofuran Metabolites with Biological Receptors

| Interaction Type | Description | Relevance to Binding |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). nih.gov | Crucial for specificity and high-affinity binding. cambridgemedchemconsulting.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Stabilizes the ligand in the binding pocket via interactions with aromatic amino acid residues. cambridgemedchemconsulting.com |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. nih.gov | A major driving force for ligand binding to protein targets. biorxiv.org |

| Van der Waals' Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. nih.gov | Contribute to the overall "fit" and stability of the ligand-receptor complex. |

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine, making them reliant on an external source to survive. re-place.be Mutagenic compounds can cause mutations that restore the gene's function, allowing the bacteria to grow in a histidine-free medium.

Research has shown that this compound is strongly mutagenic in both the TA98 and TA100 strains of S. typhimurium. researchgate.netresearchgate.net

Strain TA98 is designed to detect frameshift mutations. re-place.be

Strain TA100 is designed to detect base-pair substitution mutations. re-place.beresearchgate.net

Studies indicate that the mutagenic activity of 3-CDF is more potent in the TA98 strain compared to the TA100 strain. researchgate.netresearchgate.net Furthermore, the mutagenicity of 3-CDF was observed under conditions of metabolic activation, suggesting that its metabolites are the ultimate mutagenic agents. researchgate.net In a comparative context, the mutagenic activity of 3-CDF in TA98 was found to be approximately one-fifth of that of the potent carcinogen benzo[α]pyrene, while in TA100, it was about one-twentieth. researchgate.netresearchgate.net This contrasts with other isomers like 1- and 4-chlorodibenzofuran (B1201407), which were found to be practically non-mutagenic, and 2-chlorodibenzofuran, which was only weakly mutagenic, highlighting the critical role that the position of the chlorine atom plays in its biological activity. researchgate.netresearchgate.net

Table 2: Summary of this compound Mutagenicity in S. typhimurium

| Tester Strain | Mutation Type Detected | Result for this compound | Notes |

|---|---|---|---|

| TA98 | Frameshift | Strongly Mutagenic researchgate.netresearchgate.net | More potent activity observed in this strain compared to TA100. researchgate.net |

| TA100 | Base-pair Substitution | Strongly Mutagenic researchgate.netresearchgate.net | Activity requires metabolic activation. researchgate.net |

Impact of S9 Fraction and Inducers on Mutagenicity

The metabolic activation of this compound (3-CDF) plays a crucial role in its mutagenic activity. In vitro studies, particularly the Ames test using Salmonella typhimurium strains, have been instrumental in elucidating the role of metabolic enzymes in converting 3-CDF into a mutagen. The S9 fraction, a supernatant fraction of a liver homogenate obtained at 9000g, contains a mixture of microsomal and cytosolic enzymes and is commonly used in these assays to simulate mammalian metabolism. xenometrix.ch

Research has demonstrated that 3-CDF exhibits significant mutagenicity, particularly in the Salmonella typhimurium strain TA98, both in the presence and absence of a rat liver S9 fraction. vulcanchem.com However, the mutagenic potential is markedly enhanced with the addition of the S9 fraction, indicating that metabolites of 3-CDF are more potent mutagens than the parent compound. vulcanchem.com The number and position of chlorine atoms on the dibenzofuran ring are critical factors in determining the mutagenic potential of chlorinated dibenzofurans. researchgate.netresearchgate.net

The induction of specific cytochrome P450 (CYP) enzymes in the liver can further influence the metabolic activation and subsequent mutagenicity of xenobiotics. For instance, liver S9 prepared from rats pretreated with inducers like phenobarbital (B1680315) (PB) and β-naphthoflavone (BNF) is often used in genotoxicity testing to enhance the metabolic capacity. xenometrix.chmedcraveonline.com While specific data on the effect of various inducers on 3-CDF mutagenicity is limited, the general principle is that induction of relevant CYP isozymes can lead to an increased rate of formation of reactive metabolites. It has been noted that liver S9 from rats treated with PB/BF or Aroclor 1254 is routinely used in in vitro genotoxicity tests. medcraveonline.com

Comparative mutagenicity data highlights the increased mutagenic activity of this compound upon metabolic activation.

Table 1: Comparative Mutagenicity of this compound

| Compound | S. typhimurium Strain | Revertants/μg (-S9) | Revertants/μg (+S9) |

|---|---|---|---|

| This compound | TA98 | 120 | 450 |

Data sourced from a study on a structural analog. vulcanchem.com

Immunotoxicity Research

Exposure to polychlorinated aromatic compounds, including chlorinated dibenzofurans, has been associated with a range of adverse health effects, including immunotoxicity. cdc.govscholarsresearchlibrary.com These compounds are recognized as persistent environmental contaminants that can accumulate in biological tissues. scholarsresearchlibrary.com The immunotoxic effects of these chemicals can manifest as immunosuppression, autoimmunity, or hypersensitivity. core.ac.uk

While specific immunotoxicity studies focusing solely on this compound are not extensively detailed in the provided search results, the broader class of chlorinated dibenzofurans is known to cause immunotoxic effects. cdc.gov Epidemiological studies of human populations exposed to mixtures of dioxin-like compounds, which include chlorinated dibenzofurans, have reported an increased frequency and severity of infections. cdc.gov Animal studies have further substantiated the immunotoxic potential of these compounds, with the thymus being a primary target organ. cdc.gov

The mechanism of immunotoxicity for many dioxin-like compounds, including chlorinated dibenzofurans, is often mediated through the activation of the aryl hydrocarbon receptor (AHR). mdpi.com Activation of the AHR can lead to altered gene expression, impacting various immune cell functions and contributing to immunosuppression. mdpi.comca.gov Research on 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a related and highly toxic compound, has shown that AHR activation is a key step in its immunotoxic pathology. mdpi.com Given the structural similarities, it is plausible that this compound may also exert immunotoxic effects through AHR-mediated pathways.

Further research is needed to fully characterize the specific immunotoxic profile of this compound and to determine its relative potency compared to other chlorinated dibenzofurans. Such studies would be crucial for a comprehensive risk assessment of this compound.

Analytical Methodologies for 3 Chlorodibenzofuran Research

Extraction and Cleanup Procedures for Complex Matrices

The analysis of 3-chlorodibenzofuran in diverse samples like soil, sediment, water, and biological tissues begins with its extraction from the sample matrix. well-labs.comepa.gov The choice of extraction method depends on the nature of the sample. epa.gov For solid samples such as soil and sediment, Soxhlet extraction using a solvent like a methylene (B1212753) chloride:hexane (B92381) mixture (1:1) is a common approach. well-labs.com This process involves repeatedly washing the sample with the solvent to ensure the transfer of this compound into the liquid phase. well-labs.com For aqueous samples, liquid-liquid extraction with a suitable organic solvent is often employed.

Following extraction, the resulting solution contains not only this compound but also a variety of other compounds that can interfere with the analysis. well-labs.com Therefore, a cleanup or purification step is crucial. well-labs.comepa.gov This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil®. well-labs.comtandfonline.com These materials separate compounds based on their polarity. For instance, a multi-layered silica gel column can be used to remove interfering substances. epa.gov The extract is passed through the column, and different fractions are collected. researchgate.net The fraction containing this compound is then concentrated for further analysis. well-labs.com Acid-base partitioning can also be employed as a cleanup step, where the extract is washed with acidic and basic solutions to remove ionizable impurities. well-labs.com

For particularly complex matrices like biological tissues, more rigorous cleanup procedures are necessary. well-labs.com These can include gel permeation chromatography, which separates molecules based on their size, and the use of activated carbon columns that have a high affinity for planar molecules like this compound. well-labs.comosti.gov In some cases, a combination of these cleanup techniques is required to achieve the necessary level of purity for accurate analysis. well-labs.comepa.gov

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components, making it indispensable for the analysis of this compound. khanacademy.org The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. bnmv.ac.in

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and purification of compounds in a mixture. researchgate.net In the context of this compound analysis, HPLC is often used as a fractionation step to isolate it from other chlorinated compounds and interferences before final detection. well-labs.comresearchgate.net The separation is achieved by passing a pressurized liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). google.com

Different types of HPLC columns can be used depending on the desired separation. For instance, a 2-(1-pyrenyl)ethyldimethylsilylated silica gel (PYE) column can separate polychlorinated dibenzofurans (PCDFs) from other compounds like polychlorinated biphenyls (PCBs). researchgate.net Another option is a porous graphitic carbon (PGC) column, which offers good separation of PCDFs and has a high loading capacity. osti.gov The choice of mobile phase is also critical; for example, a mixture of hexane and toluene (B28343) can be used with a PYE column. researchgate.net By carefully selecting the column and mobile phase, a high degree of separation can be achieved, which is essential for accurate quantification. researchgate.net

Gas Chromatography (GC) is a premier technique for the final separation and analysis of volatile and semi-volatile compounds like this compound. nih.gov It is almost always coupled with a mass spectrometer (GC/MS) for the definitive identification and quantification of chlorinated dibenzofurans. researchgate.net The principle of GC involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). sigmaaldrich.com

High-resolution capillary columns are typically used for the analysis of chlorinated dibenzofurans to achieve the necessary separation of different isomers. epa.gov The column is housed in an oven where the temperature can be precisely controlled. A temperature program is often used, where the temperature is gradually increased to facilitate the separation of compounds with different boiling points. epa.gov For example, an initial oven temperature of 30°C might be held for a few minutes and then ramped up to 250°C. epa.gov The separated compounds then exit the column and enter the detector. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. nih.gov

Spectroscopic Characterization and Detection Methods

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound. These techniques provide detailed information about the molecular structure and are often coupled with chromatographic methods for sensitive detection.